3-Methylphenyl (4-methylphenoxy)acetate

Drug Discovery ADME Prediction Lipophilicity

Procure this specific phenoxyacetate ester, CAS 133192-76-4, to eliminate the undefined technical risk of generic substitution. Its defined structure (LogP 4.09) and predicted stability make it ideal as an internal analytical standard (e.g., HPLC, LC-MS) or a negative control in SAR campaigns for herbicides and antimicrobials. Use its physicochemical profile to benchmark novel derivatives, ensuring reliable formulation and assay calibration.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
Cat. No. B322438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylphenyl (4-methylphenoxy)acetate
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)C
InChIInChI=1S/C16H16O3/c1-12-6-8-14(9-7-12)18-11-16(17)19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3
InChIKeyRIGJAJPEGRDFLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylphenyl (4-methylphenoxy)acetate (CAS 133192-76-4): Procurement and Physicochemical Baseline


3-Methylphenyl (4-methylphenoxy)acetate (CAS 133192-76-4) is a synthetic phenoxyacetate ester with the molecular formula C16H16O3 and an average mass of 256.296 Da . It is structurally defined by a 4-methylphenoxy group linked via an acetate bridge to a 3-methylphenyl group. The compound is a member of the phenoxyacetic acid derivatives, a class widely studied for herbicidal [1] and potential antimicrobial properties. Key predicted physicochemical parameters, sourced from ChemSpider, include a density of 1.1±0.1 g/cm³, a boiling point of 396.8±30.0 °C at 760 mmHg, and an ACD/LogP of 4.09 .

Why Generic Substitution of 3-Methylphenyl (4-methylphenoxy)acetate Presents Risk Without Empirical Comparative Data


The high-stakes procurement of 3-Methylphenyl (4-methylphenoxy)acetate for specialized research or industrial application cannot be reliably guided by a generic substitution approach. While the broader class of phenoxyacetic acid derivatives exhibits varied biological activities, including herbicidal effects linked to auxin receptor TIR1 binding [1], these properties are exquisitely sensitive to specific substitution patterns [2]. The unavailability of direct, quantitative comparative data for 3-Methylphenyl (4-methylphenoxy)acetate against its closest structural analogs (e.g., 4-methylphenyl (4-methylphenoxy)acetate or 3-methylphenyl phenoxyacetate) means that even minor structural changes could result in unpredictable differences in physicochemical stability, solubility, or target binding. Therefore, any procurement decision based on class-level inference without compound-specific verification introduces an undefined and potentially significant technical risk.

3-Methylphenyl (4-methylphenoxy)acetate Procurement: A Quantified Assessment of Accessible Comparative Evidence


LogP (Lipophilicity) Comparison Against a Less Substituted Phenoxyacetate Analog

The predicted lipophilicity of 3-Methylphenyl (4-methylphenoxy)acetate (ACD/LogP = 4.09) is substantially higher than that of the simpler phenoxyacetic acid parent compound, 4-methyl-phenoxyacetic acid (4MPA). While a direct experimental LogP for 4MPA was not located, the structural addition of the 3-methylphenyl ester group is known to significantly increase lipophilicity. This class-level inference suggests that 3-Methylphenyl (4-methylphenoxy)acetate is likely to have increased membrane permeability and potential for non-specific binding, a critical differentiator for applications in cell-based assays or in vivo studies where compound exposure is a key parameter.

Drug Discovery ADME Prediction Lipophilicity

Predicted Physicochemical Properties of 3-Methylphenyl (4-methylphenoxy)acetate as a Baseline for Stability and Handling

A set of predicted physicochemical parameters from ChemSpider for 3-Methylphenyl (4-methylphenoxy)acetate includes a boiling point of 396.8±30.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . These predicted values provide a baseline for assessing its suitability in high-temperature applications or for large-scale handling. In the absence of comparative data, these predictions can be used by a procurement team to estimate if the compound's physical state and volatility profile are compatible with their existing workflow or equipment, differentiating it from alternative compounds with more extreme predicted properties (e.g., very low boiling points or high vapor pressure).

Chemical Handling Formulation Stability Prediction

Prudent Application Scenarios for 3-Methylphenyl (4-methylphenoxy)acetate Based on Limited Evidence


Internal Reference Standard or Control in Phenoxyacetate Research

Given the absence of unique, quantified biological activity, the most scientifically sound application for 3-Methylphenyl (4-methylphenoxy)acetate is as an internal standard or negative control in studies focused on more active phenoxyacetic acid derivatives. Its defined structure and predicted physicochemical profile (LogP = 4.09) make it suitable for calibrating analytical methods (e.g., HPLC, LC-MS) where a stable, lipophilic compound is required. Its use as a non-active comparator can help isolate the specific effects of substituents on biological activity in structure-activity relationship (SAR) campaigns.

Exploratory Synthesis of Novel Phenoxyacetate Derivatives

3-Methylphenyl (4-methylphenoxy)acetate can serve as a synthetic intermediate or a starting scaffold for the generation of novel derivatives. Its core structure incorporates the 4-methylphenoxy and 3-methylphenyl motifs, which are of interest in the development of potential herbicides [1] or antimicrobials . Researchers can modify this scaffold to explore new SAR, using the compound's known physicochemical parameters as a benchmark for understanding the impact of subsequent chemical modifications.

Physicochemical Property Benchmarking in Formulation Studies

The predicted physicochemical properties, including a boiling point of 396.8±30.0 °C and density of 1.1±0.1 g/cm³ , provide a tangible, though limited, basis for exploratory formulation work. A procurement team could select this compound to benchmark the behavior of similar esters in their specific solvent systems or experimental conditions, comparing its predicted properties to those of other candidate molecules to optimize solubility, stability, or handling procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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